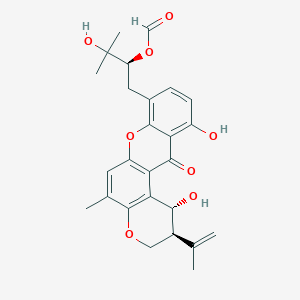
Varixanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Varixanthone is a natural product found in Aspergillus stellatus with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Varixanthone has demonstrated notable anticancer properties, making it a subject of extensive research. Several studies have highlighted its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia.
- Mechanism of Action : The compound appears to exert its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Research indicates that this compound may modulate signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .
-
Case Studies :
- A study published in Marine Drugs reported that this compound isolated from Halichondria panacea exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells .
- Another investigation demonstrated that this compound could synergistically enhance the effects of conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.
- Research Findings : Laboratory studies have indicated that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains highlights its potential as a novel antimicrobial agent .
Neuroprotective Effects
Recent research has suggested that this compound may also offer neuroprotective benefits.
- Mechanism : The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Case Studies : Experimental models have demonstrated that this compound can improve cognitive function and reduce neuronal damage in conditions characterized by oxidative stress .
Anti-inflammatory Properties
This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Insights : Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, potentially benefiting conditions like arthritis and inflammatory bowel disease .
Formulation in Drug Delivery Systems
The incorporation of this compound into drug delivery systems is an emerging area of research.
- Nanoparticle Formulations : Recent advancements have explored the use of polyphenol-containing nanoparticles for delivering this compound effectively to target tissues. These formulations enhance bioavailability and therapeutic efficacy while minimizing side effects .
Summary Table of Applications
Eigenschaften
Molekularformel |
C26H28O8 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[(2S)-1-[(1R,2S)-1,11-dihydroxy-5-methyl-12-oxo-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-8-yl]-3-hydroxy-3-methylbutan-2-yl] formate |
InChI |
InChI=1S/C26H28O8/c1-12(2)15-10-32-24-13(3)8-17-20(21(24)22(15)29)23(30)19-16(28)7-6-14(25(19)34-17)9-18(33-11-27)26(4,5)31/h6-8,11,15,18,22,28-29,31H,1,9-10H2,2-5H3/t15-,18+,22-/m1/s1 |
InChI-Schlüssel |
GOKVXLNHAYUYGV-FXCLAUTBSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)C[C@@H](C(C)(C)O)OC=O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC(C(C)(C)O)OC=O)O |
Synonyme |
vari-xanthone varixanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















